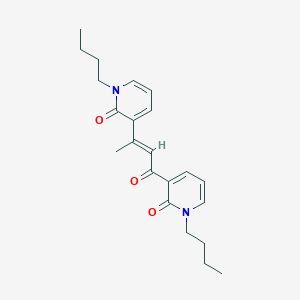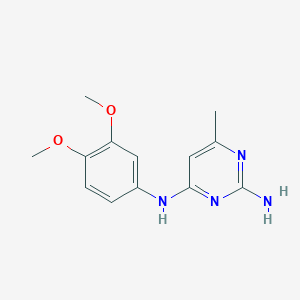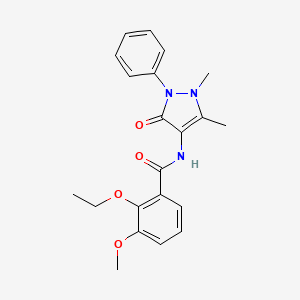
3,3'-(1-oxo-2-butene-1,3-diyl)bis(1-butyl-2(1H)-pyridinone)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-(1-oxo-2-butene-1,3-diyl)bis(1-butyl-2(1H)-pyridinone), commonly referred to as BB-4, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. BB-4 is a chelator that binds to metal ions and has been studied for its potential use in several biomedical applications.
科学研究应用
BB-4 has been widely studied for its potential applications in several biomedical fields. It has been shown to have a high affinity for metal ions such as copper, zinc, and iron, which makes it a potential candidate for the treatment of metal-related diseases. BB-4 has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells. Additionally, BB-4 has been investigated for its potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's due to its ability to chelate metal ions that are involved in the formation of amyloid plaques.
作用机制
BB-4 acts as a chelator that binds to metal ions, preventing them from participating in biological processes. BB-4 has been shown to have a high affinity for copper, zinc, and iron ions, which are involved in several biological processes, including DNA synthesis and neurotransmitter regulation. By chelating these metal ions, BB-4 can inhibit the growth of cancer cells and prevent the formation of amyloid plaques in neurodegenerative diseases.
Biochemical and Physiological Effects:
BB-4 has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. BB-4 has also been shown to prevent the formation of amyloid plaques in neurodegenerative diseases by chelating metal ions that are involved in the formation of these plaques. Additionally, BB-4 has been shown to have antioxidant properties, which can help protect cells from oxidative damage.
实验室实验的优点和局限性
The use of BB-4 in lab experiments has several advantages and limitations. One advantage is its high affinity for metal ions, which makes it a useful tool for studying metal-related diseases. BB-4 is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation of BB-4 is its potential toxicity at high concentrations, which can limit its use in certain experiments. Additionally, BB-4 may not be effective in all types of cancer cells, which can limit its potential use in cancer treatment.
未来方向
There are several future directions for the study of BB-4. One potential direction is the development of BB-4 derivatives that have improved efficacy and reduced toxicity. Additionally, BB-4 could be studied for its potential use in other diseases that are related to metal ion dysregulation, such as diabetes and cardiovascular disease. Finally, the mechanism of action of BB-4 could be further elucidated to better understand its potential applications in biomedical research.
合成方法
BB-4 can be synthesized using a multi-step procedure that involves the reaction between 2-acetylpyridine and butylamine to form 2-benzoylpyridine. The reaction of 2-benzoylpyridine with crotonaldehyde produces 3,3'-(1-oxo-2-butene-1,3-diyl)bis(2-benzoylpyridine). Finally, the reaction of 3,3'-(1-oxo-2-butene-1,3-diyl)bis(2-benzoylpyridine) with butylamine yields BB-4.
属性
IUPAC Name |
1-butyl-3-[(E)-4-(1-butyl-2-oxopyridin-3-yl)-4-oxobut-2-en-2-yl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-4-6-12-23-14-8-10-18(21(23)26)17(3)16-20(25)19-11-9-15-24(22(19)27)13-7-5-2/h8-11,14-16H,4-7,12-13H2,1-3H3/b17-16+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOIBPHOUWNEAAU-WUKNDPDISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC=C(C1=O)C(=CC(=O)C2=CC=CN(C2=O)CCCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C=CC=C(C1=O)/C(=C/C(=O)C2=CC=CN(C2=O)CCCC)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(7-acetyl-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]-2,2-dimethylpentan-1-ol](/img/structure/B5373353.png)

![2-methoxy-4-[2-(8-methoxy-2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5373362.png)


![N-{[1-(5-isopropyl-2-methoxybenzyl)pyrrolidin-3-yl]methyl}methanesulfonamide](/img/structure/B5373400.png)
![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-methyl-N-[2-(4-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B5373412.png)

![{2-[(4-chlorobenzyl)oxy]benzyl}(2-pyridinylmethyl)amine hydrochloride](/img/structure/B5373420.png)
![methyl 2-({[1-(ethylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5373423.png)

![6-butyl-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5373438.png)

![N-2-adamantyl-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5373449.png)